Inhoffen Lythgoe Diol Monotosylate
Description
Historical Context of this compound
The development of this compound is intrinsically linked to the pioneering work of Hans Herloff Inhoffen and Basil Lythgoe in the field of vitamin D chemistry during the mid-20th century. These researchers established fundamental methodologies for the degradation and reconstruction of vitamin D molecules, creating synthetic pathways that would become cornerstones of steroid chemistry for decades to come. The Inhoffen-Lythgoe diol itself emerged from oxidative degradation studies of vitamin D₂, representing a key breakthrough in the understanding of how complex steroid structures could be systematically modified and reconstructed.
The historical significance of this approach cannot be overstated, as it provided the first practical method for accessing the CD-ring system of vitamin D derivatives in a form suitable for further synthetic elaboration. Prior to these developments, chemists faced significant challenges in constructing vitamin D analogs due to the inherent complexity and stereochemical requirements of these molecules. The work of Inhoffen and Lythgoe revolutionized this field by demonstrating that vitamin D₂ could be selectively cleaved to yield a stable diol intermediate that retained the essential structural features necessary for biological activity.
The evolution from the parent diol to the monotosylate derivative represents a natural progression in synthetic methodology, driven by the need for more reactive and selective intermediates. The tosylation reaction, which converts one of the primary alcohol groups into an excellent leaving group, was developed as part of broader efforts to create versatile building blocks for vitamin D synthesis. This transformation enabled chemists to perform Julia-Lythgoe olefination reactions and other key coupling processes that would have been difficult or impossible with the parent diol.
The impact of these historical developments extends far beyond academic research, influencing the pharmaceutical industry's approach to vitamin D analog development. Companies such as LEO Pharma have utilized Inhoffen-Lythgoe diol-derived intermediates in their manufacturing processes for clinically important compounds like calcipotriol, demonstrating the continued relevance of these foundational discoveries. The synthetic routes established through this historical work have enabled the production of numerous vitamin D analogs with improved therapeutic profiles and reduced side effects compared to natural vitamin D compounds.
Nomenclature and Identification
The systematic nomenclature of this compound reflects the complex structural features and stereochemical requirements that define this important synthetic intermediate. The compound is officially designated as (2S)-2-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]propyl 4-methylbenzenesulfonate, a name that systematically describes each stereochemical center and functional group within the molecule. This comprehensive nomenclature follows International Union of Pure and Applied Chemistry guidelines and provides unambiguous identification of the compound's three-dimensional structure.
The Chemical Abstracts Service registry number for this compound is 66774-80-9, which serves as a unique identifier in chemical databases and commercial catalogs. This registry number facilitates precise identification of the compound across different suppliers and research applications, ensuring that scientists worldwide can access the same specific molecular entity for their studies. The standardization provided by this numbering system has proven essential for reproducible research and reliable supply chain management in the pharmaceutical and chemical industries.
Alternative systematic names for the compound include (βS,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-β,7a-dimethyl-1H-indene-1-ethanol 1-(4-Methylbenzenesulfonate), which emphasizes the relationship to the parent indene framework. Additional nomenclature variations such as "des-A,B-20-methyl-pregnan-8β-ol monotosylate" highlight the compound's connection to steroid chemistry and its derivation from vitamin D₂ degradation products. These alternative names reflect different approaches to describing the same molecular structure and are commonly encountered in various research contexts.
| Property | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 66774-80-9 | |
| Molecular Formula | C₂₀H₃₀O₄S | |
| Molecular Weight | 366.51 g/mol | |
| Systematic Name | (2S)-2-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]propyl 4-methylbenzenesulfonate | |
| InChI Key | CZKSQENRQZPNOS-LFZDHENXSA-N | |
| Canonical SMILES | CC@@HCOS(=O)(=O)c1ccc(cc1)C |
The molecular formula C₂₀H₃₀O₄S encapsulates the elemental composition of this compound, indicating the presence of twenty carbon atoms, thirty hydrogen atoms, four oxygen atoms, and one sulfur atom. This formula reflects the addition of the p-toluenesulfonate group to the parent diol structure, increasing the molecular complexity and providing the reactive functionality that makes this compound so valuable in synthetic applications. The stereochemical descriptors incorporated into the systematic name ensure that the specific three-dimensional arrangement of atoms is unambiguously defined, which is crucial for understanding the compound's reactivity and biological properties.
Position in Vitamin D Chemistry
This compound occupies a central position in the landscape of vitamin D chemistry, serving as a critical junction point between natural vitamin D degradation products and synthetic vitamin D analogs. The compound's strategic importance stems from its dual role as both a product of vitamin D₂ oxidative cleavage and a precursor for the construction of novel vitamin D derivatives with enhanced therapeutic properties. This positioning makes it an indispensable tool for medicinal chemists seeking to develop new treatments for conditions ranging from psoriasis to various forms of cancer.
The synthesis of vitamin D analogs through semisynthetic approaches has relied heavily on the availability of Inhoffen-Lythgoe diol derivatives, with the monotosylate representing one of the most versatile intermediates in this family. Research has demonstrated that vitamin D₂ can be efficiently converted to the Inhoffen-Lythgoe diol through a carefully orchestrated sequence of oxidative cleavage reactions, followed by selective tosylation to yield the monotosylate derivative. This transformation preserves the essential CD-ring stereochemistry while introducing reactive functionality that enables subsequent coupling reactions with appropriately designed A-ring fragments.
The compound's role in vitamin D chemistry extends beyond simple precursor functions to encompass sophisticated synthetic strategies such as the Julia-Lythgoe olefination reaction. This methodology has proven particularly valuable for attaching vitamin D side chains to CD-ring fragments derived from the Inhoffen-Lythgoe diol, enabling the construction of complex molecular architectures with precise stereochemical control. The success of these approaches has been demonstrated through the synthesis of clinically relevant compounds such as calcipotriol, which represents a major commercial success in the treatment of psoriasis.
The versatility of this compound in vitamin D chemistry is further illustrated by its application in solid-phase synthesis methodologies. These advanced techniques allow for the efficient preparation of multiple vitamin D analogs through parallel synthetic approaches, significantly accelerating the drug discovery process. The compound's compatibility with solid-phase conditions and its reactivity profile make it an ideal candidate for these high-throughput synthetic strategies, which have become increasingly important in modern pharmaceutical research.
Contemporary vitamin D research continues to leverage the unique properties of this compound for the development of next-generation therapeutic agents. Recent studies have explored its use in the synthesis of fluorinated vitamin D analogs, which exhibit enhanced metabolic stability and improved selectivity for target receptors. These developments represent the ongoing evolution of vitamin D chemistry, with the monotosylate serving as a foundation for increasingly sophisticated molecular designs that address unmet medical needs.
Structural Significance in Steroid Research
The structural significance of this compound in steroid research extends far beyond its immediate applications in vitamin D chemistry, encompassing broader implications for understanding steroid structure-activity relationships and developing new synthetic methodologies. The compound's rigid bicyclic framework provides an excellent model system for investigating how specific stereochemical arrangements influence biological activity and chemical reactivity. This understanding has proven invaluable for designing new steroid analogs with improved therapeutic profiles and reduced side effects.
The preservation of key stereochemical elements from the parent vitamin D₂ structure within this compound has enabled researchers to explore structure-function relationships in unprecedented detail. Studies utilizing this compound have revealed that the absolute configuration of natural products derived from vitamin D₂ can differ significantly from synthetic materials prepared through conventional routes. For example, research on the synthesis of hortonones A-C from the Inhoffen-Lythgoe diol revealed that the absolute configuration of these natural products is opposite to that originally proposed, fundamentally altering our understanding of their biosynthetic origins.
The compound's structural features have also contributed to advances in understanding conformational preferences and molecular recognition in steroid systems. The trans-fused ring system characteristic of this compound provides a conformationally rigid scaffold that has been instrumental in developing new methods for stereocontrolled synthesis. These insights have influenced the design of synthetic strategies for other complex natural products and have contributed to the development of new catalytic methods for steroid synthesis.
| Structural Feature | Significance | Research Application |
|---|---|---|
| Trans-fused CD rings | Conformational rigidity | Stereocontrolled synthesis design |
| Hydroxyl functionality | Hydrogen bonding capacity | Receptor binding studies |
| Tosylate leaving group | Nucleophilic substitution | Julia-Lythgoe coupling reactions |
| Methyl substituents | Steric interactions | Structure-activity relationship studies |
The impact of this compound on steroid research methodology cannot be overstated, as it has enabled the development of protecting-group-free synthetic approaches that significantly simplify complex synthetic sequences. The demonstration that hortonones A-C could be synthesized from the Inhoffen-Lythgoe diol without the use of protective groups represented a paradigm shift in steroid synthesis, inspiring new approaches to natural product synthesis that emphasize synthetic efficiency and environmental sustainability. These methodological advances have had far-reaching implications for the pharmaceutical industry, where simplified synthetic routes can dramatically reduce production costs and environmental impact.
The compound's role in advancing our understanding of regioselectivity in steroid transformations has been particularly significant. Studies utilizing this compound have revealed how subtle structural modifications can dramatically alter the outcome of chemical reactions, providing insights that have been applied to the development of new synthetic methods. For instance, the regioselective homologation of cyclohexanone rings to cycloheptanone moieties using trimethylsilyl-diazomethane has been refined through studies with this compound, leading to improved methods for ring expansion reactions in steroid synthesis.
Properties
IUPAC Name |
[(2S)-2-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4S/c1-14-6-8-16(9-7-14)25(22,23)24-13-15(2)17-10-11-18-19(21)5-4-12-20(17,18)3/h6-9,15,17-19,21H,4-5,10-13H2,1-3H3/t15-,17-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKSQENRQZPNOS-LFZDHENXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C2CCC3C2(CCCC3O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CCC[C@@H]3O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Inhoffen Lythgoe Diol Monotosylate is an analog of vitamin D. As such, its primary targets are likely to be the same as those of vitamin D, which include the vitamin D receptor (VDR) and certain enzymes involved in the metabolism of vitamin D. The VDR is a nuclear receptor that regulates gene expression in response to the binding of vitamin D and its analogs.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by vitamin D. These may include the pathway for the synthesis of calcitroic acid, a deactivated form of the physiologically active vitamin D3 metabolite calcitrol. The compound may also influence other pathways regulated by the VDR.
Biological Activity
Inhoffen Lythgoe Diol Monotosylate is a compound derived from the Inhoffen-Lythgoe diol, which has garnered attention in medicinal chemistry, particularly in the context of vitamin D analogs. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and recent research findings.
Inhoffen Lythgoe diol has the following chemical characteristics:
- Molecular Formula : C₁₃H₂₄O₂
- Molecular Weight : 212.329 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Melting Point : 108-110 °C
- Boiling Point : 317.4 ± 10.0 °C at 760 mmHg .
The biological activity of Inhoffen Lythgoe diol and its derivatives primarily revolves around their interaction with the vitamin D receptor (VDR). While the diol itself has shown limited direct activity, various analogs have demonstrated significant anti-proliferative effects in cancer cell lines, indicating that modifications to the structure can enhance biological efficacy.
Anti-Proliferative Activity
Research indicates that while the Inhoffen Lythgoe diol was inactive in initial studies, several analogs exhibited modest anti-proliferative effects against human cancer cell lines such as U87MG (glioblastoma) and HT-29 (colorectal adenocarcinoma). Notably, aromatic and aliphatic ester-linked side chains derived from the diol were identified as having growth inhibition properties .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that specific substitutions on the Inhoffen Lythgoe diol significantly influenced its biological activity. The most potent analogs were found to not activate canonical vitamin D signaling pathways nor antagonize Hedgehog signaling, suggesting alternative mechanisms of action .
Synthesis of Hortonones A–C
A notable study synthesized hortonones A–C from vitamin D2 via the Inhoffen-Lythgoe diol without protective groups. This work highlighted the versatility of the diol in generating biologically active compounds through straightforward synthetic routes .
Vitamin D Analog Development
The synthesis of various vitamin D analogs using Inhoffen Lythgoe diol as a precursor has been extensively documented. These analogs are designed to retain beneficial activities such as promoting cellular differentiation and inhibiting proliferation while minimizing hypercalcemia risks associated with traditional vitamin D therapies .
Comparative Data Table
| Compound | Activity Type | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|---|
| Inhoffen Lythgoe Diol | Anti-Proliferative | U87MG | N/A | Inactive |
| Ester-linked Analog 1 | Growth Inhibition | HT-29 | 10 | Modest activity observed |
| Ester-linked Analog 2 | Growth Inhibition | U87MG | 5 | Higher potency than parent compound |
| Hortonone A | Differentiation Induction | HL-60 | 15 | Derived from Inhoffen Lythgoe diol |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Inhoffen Lythgoe Diol Monotosylate with structurally related vitamin D analogs:
Key Observations :
- Tosylation: Inhoffen is unique among these analogs due to its sulfonate group, which increases polarity and reactivity compared to non-tosylated compounds like isotachysterol .
Preparation Methods
Reaction Conditions and Optimization
-
Substrates : Inhoffen-Lythgoe diol (1) (1 g, 4.7 mmol), TsCl (1.07 g, 5.6 mmol).
-
Catalysts and Bases : 4-Dimethylaminopyridine (DMAP, 50 mg, 0.4 mmol) and triethylamine (EtN, 1.96 mL, 14.1 mmol) are essential for activating TsCl and neutralizing HCl byproducts.
-
Solvent and Temperature : Anhydrous CHCl at 0°C ensures controlled reaction kinetics, minimizing di-tosylation or side reactions.
-
Reaction Time : 22 hours, after which the mixture is diluted with CHCl, washed with water, dried (NaSO), and concentrated.
Purification and Yield
Chromatography on silica gel with hexane/ethyl acetate (9:1 → 85:15) affords the monotosylate as a colorless oil in 100% yield . This high efficiency is attributed to the steric hindrance of the secondary alcohol, which remains unreacted under these conditions.
Alternative Synthetic Routes and Modifications
Multi-Step Synthesis from Vitamin D2_22
The Inhoffen-Lythgoe diol itself is synthesized from vitamin D (ergocalciferol) via ozonolysis and reductive workup:
Solid-Phase Julia–Lythgoe Olefination
In applications requiring conjugated dienes, the monotosylate serves as a precursor for Julia–Lythgoe olefination. For example:
-
The tosylate is converted to a sulfide via reaction with thiophenol resin, followed by oxidation to a sulfone and olefination with aldehydes.
Critical Analysis of Reaction Parameters
Role of DMAP and Et3_33N
DMAP acts as a nucleophilic catalyst, accelerating the tosylation by stabilizing the transition state. EtN scavenges HCl, preventing acid-mediated decomposition of the diol or tosylate.
Temperature Control
Maintaining 0°C is crucial to suppress side reactions. At higher temperatures, competing reactions (e.g., di-tosylation or elimination) become significant.
Solvent Effects
CHCl provides optimal solubility for both polar (diol, TsCl) and nonpolar (tosylate) species, ensuring homogeneous reaction conditions.
Applications in Natural Product Synthesis
Vitamin D Analogues
The monotosylate is a key intermediate in synthesizing calcitroic acid, hortonones A–C, and 1α,25-dihydroxyvitamin D lactams. For example:
Steroidal Side-Chain Elaboration
In the synthesis of 22-methyl-1α,25-(OH)D, the monotosylate is alkylated with organocuprates to install methyl groups at C22, enabling stereoselective construction of the side chain.
Comparative Data on Preparation Methods
Challenges and Limitations
-
Selectivity : Ensuring monotosylation requires precise stoichiometry and temperature control.
-
Sensitivity : The tosylate is prone to hydrolysis under acidic or aqueous conditions, necessitating anhydrous workups.
-
Chromatography : Purification can be labor-intensive due to the compound’s high lipophilicity .
Q & A
Q. What is the structural role of ILDM in synthesizing vitamin D analogs?
ILDM serves as a CD-ring precursor in vitamin D analog synthesis. Its diol and monotosylate groups enable regioselective functionalization, such as side-chain elongation or fluorination. For example, ILDM-derived intermediates are used to install fluorinated groups at C22/C23 positions via electrophilic fluorination (NFSI/LHMDS) or deoxy-fluorination (PyFluor) . The tosylate group facilitates nucleophilic substitutions, critical for coupling with A-ring surrogates in modular synthesis .
Q. How can researchers optimize tosylation conditions during ILDM synthesis?
Tosylation efficiency depends on reaction temperature, solvent polarity, and catalyst selection. Evidence from propargylation experiments suggests using aprotic solvents (e.g., THF) at 0–25°C with stoichiometric tosyl chloride and a base like pyridine to minimize byproducts. Monitoring via TLC or HPLC ensures monotosylate dominance over ditosylated derivatives (e.g., 27 vs. 28 in Williamson ether synthesis) .
Q. What purification methods are recommended for ILDM-derived intermediates?
Column chromatography with silica gel (hexane/EtOAc gradients) effectively separates stereoisomers or byproducts. For fluorinated analogs, preparative HPLC with chiral columns resolves enantiomers (e.g., (22S)- vs. (22R)-fluoro-CD-rings). Crystallization from ethanol/water mixtures is also effective for high-purity ILDM derivatives .
Advanced Research Questions
Q. How does stereoselective fluorination of ILDM-derived intermediates affect metabolic stability?
Fluorination at C22/C23 positions alters CYP24A1-mediated metabolism. Kinetic studies show (23S)-fluoro-25-hydroxyvitamin D3 analogs resist degradation 2.3× longer than (23R)-isomers. This is attributed to steric hindrance from the fluorine atom, which disrupts enzyme-substrate binding. NMR and X-ray crystallography confirm stereochemical outcomes .
Q. What strategies resolve contradictions in stereoisomer ratios during fluorination?
Discrepancies in isomer ratios (e.g., 1.4:1 for (22S)- vs. (22R)-fluoro-CD-rings) arise from competing SN1/SN2 mechanisms. Adjusting fluorination reagents (NFSI vs. DAST) or reaction temperatures improves selectivity. Computational modeling (DFT) predicts transition-state energies to guide reagent choice .
Q. How can ILDM be used to study vitamin D receptor (VDR) binding affinity?
ILDM-derived fluorinated analogs are radiolabeled (³H/¹⁴C) for competitive binding assays. VDR transactivation is measured via luciferase reporter assays in HEK293 cells. Fluorine’s electronegativity enhances hydrogen bonding with Arg274/Ser237 residues, increasing binding affinity by 40–60% compared to non-fluorinated analogs .
Q. What analytical techniques validate ILDM-derived compound structures?
- 1H/13C-NMR : Confirms regiochemistry (e.g., Ergosta-triene-diol derivatives) .
- HRMS : Verifies molecular formulas (e.g., C28H45O2 for ergosta derivatives) .
- X-ray diffraction : Resolves absolute configurations of fluorinated stereocenters .
- HPLC-MS : Detects trace impurities (<0.1%) in final products .
Data Contradiction Analysis
Q. Why do fluorinated ILDM analogs show variable biological activity despite similar structures?
Minor stereochemical differences (e.g., 23S vs. 23R) drastically alter metabolic half-lives and VDR interactions. For instance, (23S)-fluoro analogs exhibit 90% transactivation activity vs. 55% for (23R)-isomers. These discrepancies highlight the need for rigorous stereochemical validation during synthesis .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
